An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol
An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 2-Amino-6-isopropylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and includes expected spectral data based on closely related analogs. Furthermore, it explores the potential biological activities of this compound, drawing on the established pharmacology of the 2-aminopyrimidine scaffold, particularly as a kinase inhibitor and anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Chemical and Physical Properties
2-Amino-6-isopropylpyrimidin-4-ol, with the CAS number 73576-32-6, is a pyrimidine derivative characterized by an amino group at the 2-position, a hydroxyl group at the 4-position, and an isopropyl group at the 6-position. The tautomeric equilibrium between the -ol and -one forms should be considered, with the keto form, 2-amino-6-isopropylpyrimidin-4(3H)-one, often being the more stable tautomer.
Table 1: Physicochemical Properties of 2-Amino-6-isopropylpyrimidin-4-ol
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O | [Myskinrecipes] |
| Molecular Weight | 153.18 g/mol | [Myskinrecipes] |
| Melting Point | 246-248 °C | [Myskinrecipes] |
| Boiling Point (Predicted) | 269.8 ± 23.0 °C | [Myskinrecipes] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [Myskinrecipes] |
| pKa (Predicted) | 9.91 ± 0.50 | ChemicalBook |
| CAS Number | 73576-32-6 | [Myskinrecipes] |
Synthesis and Spectroscopic Analysis
Proposed Synthesis Protocol
A plausible synthesis of 2-Amino-6-isopropylpyrimidin-4-ol would involve the condensation of diethyl 2-isopropylmalonate with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol.
Experimental Workflow:
Caption: Proposed synthesis workflow for 2-Amino-6-isopropylpyrimidin-4-ol.
Detailed Steps:
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Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.
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Diethyl 2-isopropylmalonate is added dropwise to the reaction mixture.
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The mixture is refluxed for several hours to drive the condensation reaction to completion.
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After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
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The resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried to yield 2-Amino-6-isopropylpyrimidin-4-ol.
Spectroscopic Data (Analog-Based)
Direct experimental spectra for 2-Amino-6-isopropylpyrimidin-4-ol are not available. However, the expected spectral characteristics can be inferred from data reported for the structurally similar compound, 2-amino-5-isopropylpyrimidine-4,6-diol.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 1H | OH | |
| ~6.6 | Broad Singlet | 2H | NH₂ | |
| ~5.0 | Singlet | 1H | Pyrimidine CH | |
| ~2.9 | Septet | 1H | Isopropyl CH | |
| ~1.1 | Doublet | 6H | Isopropyl CH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~164 | C4/C6 | |||
| ~152 | C2 | |||
| ~95 | C5 | |||
| ~23 | Isopropyl CH | |||
| ~21 | Isopropyl CH₃ |
Note: The chemical shifts are estimations based on the data for 2-amino-5-isopropylpyrimidine-4,6-diol and will likely vary for the target compound. The pyrimidine CH proton at C5 is a key distinguishing feature.
Infrared (IR) Spectroscopy: Expected characteristic IR absorption bands would include:
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~3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine.
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~3100-3300 cm⁻¹: O-H stretching vibration, likely broad.
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~1640-1680 cm⁻¹: C=O stretching vibration of the pyrimidinone tautomer.
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~1550-1620 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
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~2870-2960 cm⁻¹: C-H stretching vibrations of the isopropyl group.
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Subsequent fragmentation may involve the loss of the isopropyl group.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on 2-Amino-6-isopropylpyrimidin-4-ol have been identified, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous biologically active compounds.
Kinase Inhibition
The 2-aminopyrimidine moiety is a key structural feature in many kinase inhibitors. It often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental for the inhibitory activity of these compounds.
Caption: General mechanism of kinase inhibition by 2-aminopyrimidine derivatives.
Given its structure, 2-Amino-6-isopropylpyrimidin-4-ol is a candidate for screening against various protein kinases implicated in diseases such as cancer and inflammatory disorders.
Anti-inflammatory Activity
Derivatives of 2-aminopyrimidine have also been reported to possess anti-inflammatory properties. The mechanism of action can be varied, potentially involving the inhibition of pro-inflammatory kinases or other enzymes involved in the inflammatory cascade.
Potential Experimental Protocol for In Vitro Anti-inflammatory Assay: A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Workflow for NO Assay:
